8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one
Description
8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one (CAS: 2648777-47-1) is a halogenated derivative of the pyrido[1,2-a]pyrimidin-4-one scaffold, characterized by a fluorine atom at position 8, an iodine atom at position 3, and a trifluoromethyl (-CF₃) group at position 2 .
Properties
IUPAC Name |
8-fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O/c9-5-1-2-12-7(3-5)11-4-6(10)8(12)13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPSQPGOCPNMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C(C2=O)I)C=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and 2-chloropyrimidine under basic conditions.
Introduction of Fluorine and Iodine: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor. The iodine atom can be introduced through iodination reactions using iodine or iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine position, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Protein Kinase Inhibitors: Pyrido[1,2-a]pyrimidine derivatives have shown potential as protein kinase inhibitors, which are crucial in cancer treatment.
Antimicrobial Agents: Some derivatives exhibit antimicrobial properties, making them useful in developing new antibiotics.
Industry:
Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth, differentiation, and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[1,2-a]pyrimidin-4-one core is a versatile scaffold with diverse biological activities. Below, 8-fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one is compared to structurally related derivatives in terms of substituent effects, synthetic routes, electronic properties, and biological activity.
Structural and Substituent Comparisons
Electronic and Spectroscopic Properties
- UV/IR Profiles : Electron-withdrawing groups (-F, -I, -CF₃) in the target compound likely shift π-π* transitions to longer wavelengths compared to methoxy or hydroxy-substituted derivatives. For example, 6/9-hydroxy derivatives exhibit strong absorption at ~300 nm due to conjugated hydroxyls .
- Solvent Effects : Fluorine’s electronegativity may amplify negative solvent effects on electronic transitions, as predicted by PPP calculations for halogenated derivatives .
Biological Activity
8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. Its unique structure, characterized by the presence of fluorine and iodine atoms, positions it as a significant subject in medicinal chemistry and biological research. This compound has shown promising biological activities, particularly as a potential inhibitor of protein kinases, which play a crucial role in various cellular processes.
The biological activity of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one primarily involves its interaction with specific molecular targets, particularly protein kinases. The compound inhibits these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways essential for cell growth, differentiation, and survival, making it a candidate for cancer treatment and other diseases linked to abnormal kinase activity.
Antimicrobial Properties
In addition to its role as a protein kinase inhibitor, derivatives of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one have exhibited antimicrobial properties. Some studies indicate that these derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics.
Case Studies and Research Findings
Several studies have investigated the biological activity of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one and its derivatives:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that specific derivatives significantly inhibited the proliferation of cancer cell lines with IC50 values in the nanomolar range. These findings suggest that modifications to the compound's structure can enhance its potency against cancer cells .
- Binding Affinity Studies : Research has shown that certain derivatives possess high binding affinity for specific receptors involved in cancer progression. For instance, compounds derived from 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one were evaluated for their binding affinity to corticotropin-releasing hormone type 1 receptor (CRHR1), revealing promising candidates for further development as therapeutic agents .
- Antimicrobial Activity : Another study explored the antimicrobial effects of various substituted derivatives against common pathogens. The results indicated that some compounds had significant inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents.
Summary Table of Biological Activities
Future Directions and Research Implications
The unique structural features of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one present opportunities for further research:
- Structural Modifications : Investigating how variations in substituents affect biological activity could lead to more potent derivatives.
- Combination Therapies : Exploring the efficacy of this compound in combination with existing therapies may enhance treatment outcomes for cancer patients.
- Broader Biological Targets : Further studies could identify additional molecular targets beyond protein kinases and assess the compound's efficacy in various disease models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
